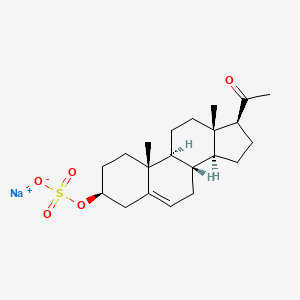

Pregnenolone sulfate sodium salt

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,15-19H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t15-,16-,17+,18-,19-,20-,21+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVJEIZJHDPTSH-UTNKIXDHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635475 | |

| Record name | Sodium 20-oxopregn-5-en-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1852-38-6 | |

| Record name | Sodium 20-oxopregn-5-en-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pregnenolone Sulfate Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pregnenolone (B344588) sulfate (B86663) (PREGS), an endogenous neurosteroid, has garnered significant attention for its multifaceted roles in the central nervous system. It is a potent modulator of various ligand-gated and voltage-gated ion channels, thereby influencing neuronal excitability, synaptic plasticity, and higher-order cognitive functions. This technical guide provides a comprehensive overview of the mechanism of action of pregnenolone sulfate sodium salt, with a focus on its interactions with key molecular targets. We present a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of signaling pathways and experimental workflows to serve as a valuable resource for researchers in neuroscience and drug development.

Core Molecular Targets and Mechanism of Action

Pregnenolone sulfate exerts its effects through the modulation of a diverse array of molecular targets, acting as both a positive and negative allosteric modulator, as well as a direct agonist in some cases. The primary targets include N-methyl-D-aspartate (NMDA) receptors, γ-aminobutyric acid type A (GABA-A) receptors, sigma-1 (σ1) receptors, and Transient Receptor Potential Melastatin 3 (TRPM3) channels. Additionally, it has been shown to influence the activity of L-type calcium channels and voltage-gated sodium channels.

N-Methyl-D-Aspartate (NMDA) Receptor Modulation

PREGS is a well-characterized positive allosteric modulator of NMDA receptors, enhancing their function in a subtype-dependent manner. This potentiation of NMDA receptor activity is believed to underlie many of the cognitive-enhancing and neuroprotective effects of PREGS.

-

Positive Allosteric Modulation: PREGS potentiates NMDA-induced currents, particularly at receptors containing GluN2A and GluN2B subunits.[1][2] This effect is characterized by an increase in the channel open probability and frequency.

-

Subtype Specificity: While potentiating GluN2A and GluN2B-containing receptors, PREGS can have inhibitory effects on receptors containing GluN2C and GluN2D subunits.

-

Signaling Cascade: The potentiation of NMDA receptors by PREGS can lead to downstream signaling events, including increased intracellular calcium concentrations and activation of calcium-dependent signaling pathways.

γ-Aminobutyric Acid Type A (GABA-A) Receptor Modulation

In contrast to its effects on NMDA receptors, PREGS acts as a negative allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.

-

Inhibition of GABAergic Currents: PREGS reduces GABA-induced chloride currents, thereby decreasing inhibitory neurotransmission.[2] This action is thought to contribute to its proconvulsant and anxiogenic effects at high concentrations.

-

Mechanism of Inhibition: The inhibitory effect of PREGS on GABA-A receptors is primarily due to a decrease in the channel opening frequency.[3]

Sigma-1 (σ1) Receptor Agonism

PREGS has been identified as an agonist at the sigma-1 receptor, an intracellular chaperone protein with diverse modulatory functions.

-

Presynaptic Facilitation: Activation of sigma-1 receptors by PREGS can enhance presynaptic glutamate (B1630785) release, contributing to its effects on synaptic plasticity.[4]

-

Interaction with other Receptors: The sigma-1 receptor can form complexes with other receptors, including NMDA receptors and L-type calcium channels, suggesting a mechanism for cross-talk and integrated signaling.[5]

Transient Receptor Potential Melastatin 3 (TRPM3) Channel Activation

PREGS is a potent activator of TRPM3 channels, a non-selective cation channel involved in various physiological processes.

-

Direct Agonism: PREGS directly binds to and activates TRPM3 channels, leading to calcium influx.[6][7][8]

-

Physiological Roles: Activation of TRPM3 by PREGS has been implicated in processes such as insulin (B600854) secretion and vascular tone regulation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters describing the interaction of pregnenolone sulfate with its primary molecular targets.

| Target Receptor/Channel | Effect | Parameter | Value | Species/System | Reference |

| NMDA Receptor | Potentiation | EC50 | ~29 µM | Cultured rat hippocampal neurons | |

| Potentiation | EC50 | 21 ± 3 µM | Rat GluN1/GluN2B in HEK cells | [9] | |

| GABA-A Receptor | Inhibition | IC50 | 0.25 ± 0.05 µmol/L | Receptors activated by 1 mmol/L GABA | [10] |

| TRPM3 Channel | Activation | - | 100 µM (in pipette) | HEK-M3 cells (inside-out patch) | [11] |

Signaling Pathways

The diverse molecular interactions of pregnenolone sulfate translate into complex intracellular signaling cascades that ultimately mediate its physiological effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of pregnenolone sulfate.

Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons

This protocol is designed to measure the effect of pregnenolone sulfate on NMDA receptor-mediated currents in cultured hippocampal neurons.

Solutions:

-

External Solution (in mM): 120 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH. For NMDA receptor recordings, MgCl₂ is often omitted to relieve voltage-dependent block.

-

Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 20 HEPES, 10 EGTA, pH 7.25 with CsOH.[12]

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to study the function of specific receptor subtypes expressed in a heterologous system.

Solutions:

-

Ba-Ringer Solution (in mM): 96 NaCl, 2 KCl, 1.8 BaCl₂, 5 HEPES, pH 7.5.[13] Barium is used instead of calcium to reduce the activation of endogenous calcium-activated chloride channels.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the brain of a freely moving animal.

Solutions:

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): 145 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂, 0.2 ascorbate, 5.0 glucose, pH 7.4.[14]

Conclusion

This compound is a pleiotropic neurosteroid with a complex mechanism of action involving the modulation of multiple key ion channels and receptors in the central nervous system. Its ability to enhance NMDA receptor function while inhibiting GABA-A receptors positions it as a critical regulator of the balance between excitatory and inhibitory neurotransmission. The agonistic actions at sigma-1 receptors and TRPM3 channels further broaden its physiological and pharmacological profile. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is essential for the continued exploration of pregnenolone sulfate as a potential therapeutic agent for a range of neurological and psychiatric disorders. The provided diagrams offer a visual framework for comprehending the intricate signaling pathways and experimental workflows associated with this fascinating neurosteroid.

References

- 1. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pregnenolone sulfate activates NMDA receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. besjournal.com [besjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Pregnenolone sulphate-independent inhibition of TRPM3 channels by progesterone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pregnenolone sulphate-independent inhibition of TRPM3 channels by progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Site of Action of Brain Neurosteroid Pregnenolone Sulfate at the N-Methyl-D-Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Visualizing pregnenolone sulfate-like modulators of NMDA receptor function reveals intracellular and plasma-membrane localization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Neuroactive Steroid Pregnenolone Sulfate Stimulates Trafficking of Functional N-Methyl D-Aspartate Receptors to the Cell Surface via a Noncanonical, G Protein, and Ca2+-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nanomolar Concentrations of Pregnenolone Sulfate Enhance Striatal Dopamine Overflow In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of Pregnenolone Sulfate in the Brain: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnenolone (B344588) sulfate (B86663) (PregS) is an endogenous neurosteroid synthesized in the central nervous system, where it acts as a potent modulator of neuronal activity and synaptic plasticity.[1][2] Unlike classic steroid hormones that primarily act through nuclear receptors to regulate gene expression, PregS exerts rapid, non-genomic effects by directly interacting with various neurotransmitter receptors and ion channels.[3] Its ability to influence the delicate balance between excitatory and inhibitory signaling pathways has positioned it as a significant factor in cognitive processes such as learning and memory.[4][5] This technical guide provides an in-depth overview of the molecular mechanisms underlying the actions of PregS in the brain, with a focus on its interactions with key receptor systems, its role in synaptic plasticity, and the experimental methodologies used to elucidate these functions.

Modulation of Excitatory Neurotransmission: The NMDA Receptor

Pregnenolone sulfate is a well-established positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory synaptic transmission and synaptic plasticity.[1][6][7] PregS enhances NMDA receptor function by increasing the channel's open probability.[7] This potentiation is subtype-dependent, with PregS enhancing the activity of receptors containing GluN2A and GluN2B subunits, while inhibiting those with GluN2C and GluN2D subunits.[1][8]

Quantitative Data: PregS Modulation of NMDA Receptors

| Parameter | Receptor Subtype | Value | Experimental System |

| EC₅₀ | GluN1/GluN2B | 21 ± 3 µM | HEK cells |

| EC₅₀ | General NMDA Receptors | 33 µM (in the presence of 5 µM NMDA) | Not specified |

| Potentiation | GluN1/GluN2A | 62 ± 8% (at 100 µM PregS) | Xenopus oocytes |

| Potentiation | GluN1/GluN2B | 78 ± 9% (at 100 µM PregS) | Xenopus oocytes |

| Inhibition | GluN1/GluN2C | 35 ± 3% (at 100 µM PregS) | Xenopus oocytes |

| Inhibition | GluN1/GluN2D | 26 ± 1% (at 100 µM PregS) | Xenopus oocytes |

| EC₅₀ (Ca²⁺ signaling) | Cortical Neurons | 2 pM | Primary cultured cortical neurons |

Experimental Protocol: Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents

This protocol describes the methodology for assessing the modulatory effects of PregS on NMDA receptor-mediated currents in cultured neurons or heterologous expression systems like HEK293 cells.[6][9]

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Cells are transiently transfected with cDNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B) using a suitable transfection reagent.

-

Electrophysiological recordings are performed 24-48 hours post-transfection.

-

-

Electrophysiological Recording:

-

Whole-cell currents are recorded in the voltage-clamp mode using a patch-clamp amplifier.

-

The extracellular solution contains (in mM): 138 NaCl, 4 KCl, 2 CaCl₂, 10 glucose, 10 HEPES, and 0.02 D-serine, with the pH adjusted to 7.25. To isolate NMDA currents, antagonists for AMPA/kainate receptors (e.g., 1 µM NBQX) and GABA-A receptors (e.g., 1 µM bicuculline) are included.[9]

-

The intracellular pipette solution consists of (in mM): 120 Cesium methanesulfonate, 20 HEPES, and 10 EGTA, with the pH adjusted to 7.25 with CsOH.[9]

-

Cells are voltage-clamped at a holding potential of -70 mV.

-

-

Drug Application:

-

A gravity-driven local perfusion system is used for rapid application of agonists and modulators.

-

NMDA receptor-mediated currents are evoked by the application of glutamate (B1630785) (e.g., 1 µM) and a co-agonist (e.g., 10 µM glycine).[6]

-

PregS is co-applied with the agonists at various concentrations to determine its effect on the current amplitude and kinetics.

-

-

Data Analysis:

-

Data is acquired and analyzed using software such as pClamp.

-

The peak and steady-state current amplitudes in the presence and absence of PregS are measured and compared.

-

Dose-response curves are generated by plotting the percentage of current potentiation against the concentration of PregS to calculate the EC₅₀ value.[6]

-

Signaling Pathway: PregS Modulation of NMDA Receptors

Modulation of Inhibitory Neurotransmission: The GABA-A Receptor

In contrast to its excitatory effects on NMDA receptors, PregS acts as a negative allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary mediator of fast inhibitory neurotransmission in the brain.[10][11][12] PregS inhibits GABA-A receptor function by reducing the channel opening frequency.[11] This inhibitory action contributes to the overall excitatory effect of PregS on neuronal activity.

Quantitative Data: PregS Modulation of GABA-A Receptors

| Parameter | Value | Experimental System |

| IC₅₀ | 7.2 µM (in the presence of 3 µM GABA) | Not specified |

Experimental Protocol: Whole-Cell Voltage-Clamp Recording of GABA-A Receptor Currents

This protocol outlines the methodology for studying the inhibitory effects of PregS on GABA-A receptor-mediated currents in cultured neurons.[10]

-

Cell Preparation:

-

Primary cultures of cerebral cortical neurons are prepared from neonatal rats.

-

Neurons are plated on coverslips and used for recordings after several days in culture.

-

-

Electrophysiological Recording:

-

Whole-cell voltage-clamp recordings are performed at room temperature.

-

The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.3.

-

The intracellular solution contains (in mM): 140 CsCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, and 11 EGTA, with the pH adjusted to 7.3.

-

Neurons are held at a holding potential of -60 mV.

-

-

Drug Application:

-

GABA is applied to the neuron to evoke an inward Cl⁻ current.

-

PregS is pre-applied or co-applied with GABA at various concentrations to assess its effect on the GABA-induced current.

-

-

Data Analysis:

-

The amplitude of the GABA-induced current is measured before and after the application of PregS.

-

The percentage of inhibition is calculated, and a dose-response curve is constructed to determine the IC₅₀ value.

-

Signaling Pathway: PregS Inhibition of GABA-A Receptors

Interaction with Sigma-1 Receptors

Pregnenolone sulfate is also a potent modulator of the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[2][13] PregS acts as a sigma-1 receptor agonist.[14] The interaction of PregS with sigma-1 receptors is thought to be involved in its effects on synaptic plasticity and neurotransmitter release, potentially through a G-protein-coupled mechanism.[13]

Quantitative Data: PregS and Sigma-1 Receptors

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a method for determining the binding affinity of PregS to sigma-1 receptors using a radiolabeled ligand.[15]

-

Membrane Preparation:

-

Tissue rich in sigma-1 receptors (e.g., guinea pig liver) is homogenized in a buffer solution.

-

The homogenate is centrifuged to pellet the membranes, which are then resuspended in the assay buffer.

-

-

Binding Assay:

-

A constant concentration of a radiolabeled sigma-1 receptor ligand (e.g., [³H]-(+)-pentazocine) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled PregS are added to compete with the radioligand for binding to the sigma-1 receptors.

-

Non-specific binding is determined in the presence of a high concentration of a known sigma-1 receptor ligand.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is analyzed using non-linear regression to determine the IC₅₀ value of PregS, which can then be converted to the inhibition constant (Ki).

-

Signaling Pathway: Proposed PregS Action at Sigma-1 Receptors

Modulation of Other Ion Channels

PregS modulates the activity of several other ion channels, further contributing to its complex effects on neuronal excitability.

-

TRPM3 Channels: PregS is an activator of Transient Receptor Potential Melastatin 3 (TRPM3) channels, which are calcium-permeable cation channels.[16][17][18]

-

Voltage-Gated Calcium Channels (VGCCs): PregS can facilitate presynaptic Ca²⁺ currents, leading to enhanced neurotransmitter release.[19][20]

-

Potassium Channels: The effects of PregS on potassium channels have also been reported.

Quantitative Data: PregS Interactions with Other Ion Channels

| Channel | Effect | Value | Experimental System |

| TRPM3 | Activation | - | HEK293 cells, Vascular smooth muscle cells |

| L-type VGCCs | Ca²⁺ Influx | 30 µM PregS causes significant increase | GH3 pituitary cell line |

Experimental Protocol: Calcium Imaging of TRPM3 Channel Activation

This protocol describes a method for assessing the activation of TRPM3 channels by PregS using a fluorescent calcium indicator.[17][18]

-

Cell Culture and Dye Loading:

-

HEK293 cells overexpressing TRPM3 channels are cultured on coverslips.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubation in a physiological salt solution.

-

-

Fluorescence Microscopy:

-

The coverslip is mounted on the stage of an inverted microscope equipped for fluorescence imaging.

-

Cells are excited at appropriate wavelengths, and the emitted fluorescence is captured by a camera.

-

-

Drug Application:

-

A baseline fluorescence is recorded before the application of PregS.

-

PregS is applied to the cells, and the change in intracellular calcium concentration is monitored as a change in fluorescence intensity or ratio.

-

-

Data Analysis:

-

The change in fluorescence is quantified and plotted over time to visualize the calcium transient.

-

The amplitude and kinetics of the calcium response are analyzed to characterize the activation of TRPM3 channels by PregS.

-

Role in Synaptic Plasticity, Learning, and Memory

The modulation of NMDA and GABA-A receptors by PregS has profound implications for synaptic plasticity, the cellular basis of learning and memory.[21][22][23][24] PregS has been shown to enhance long-term potentiation (LTP) and improve performance in various learning and memory tasks in animal models.[4][5][25][26][27]

Experimental Protocol: Y-Maze Active Avoidance Task

This protocol describes a behavioral task used to assess the effects of PregS on learning and memory in mice.[4]

-

Apparatus:

-

A Y-shaped maze with a grid floor capable of delivering a mild footshock.

-

-

Procedure:

-

Training: A mouse is placed in the maze, and a light and a buzzer are presented, followed by a mild footshock. The mouse can avoid the shock by moving to the correct arm of the maze.

-

Drug Administration: Immediately after training, PregS is administered intracerebroventricularly (i.c.v.) at various doses.

-

Retention Test: 24 hours later, the mouse is returned to the maze, and the number of correct avoidance responses is recorded.

-

-

Data Analysis:

-

The retention performance of the PregS-treated group is compared to that of a vehicle-treated control group to determine the effect of the neurosteroid on memory consolidation.

-

Experimental Workflow: Behavioral Testing

Measurement of Pregnenolone Sulfate in Brain Tissue

Accurate quantification of PregS in brain tissue is crucial for understanding its physiological roles. Methodologies often involve solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection.[28][29][30][31] Care must be taken to account for potential methodological challenges to ensure accurate measurement.[30]

Conclusion and Therapeutic Perspectives

Pregnenolone sulfate is a key neuromodulator in the brain, exerting a wide range of effects through its interactions with multiple receptor systems. By enhancing excitatory neurotransmission and dampening inhibitory signaling, PregS plays a vital role in synaptic plasticity and cognitive function. Its memory-enhancing properties and involvement in fundamental neuronal processes make it and its signaling pathways promising targets for the development of novel therapeutics for a variety of neurological and psychiatric disorders characterized by synaptic dysfunction and cognitive deficits. Further research into the intricate mechanisms of PregS action will undoubtedly pave the way for new therapeutic strategies.

References

- 1. Inhibition of the NMDA response by pregnenolone sulphate reveals subtype selective modulation of NMDA receptors by sulphated steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pregnenolone sulfate in the brain: a controversial neurosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Pregnanolone Glutamate and Its Metabolites on GABAA and NMDA Receptors and Zebrafish Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The neurosteroid pregnenolone sulfate blocks deficits induced by a competitive NMDA antagonist in active avoidance and lever-press learning tasks in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pregnenolone sulfate increases hippocampal acetylcholine release and spatial recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Site of Action of Brain Neurosteroid Pregnenolone Sulfate at the N-Methyl-D-Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Patch-clamp analysis of direct steroidal modulation of glutamate receptor-channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pregnenolone sulfate induces NMDA receptor dependent release of dopamIne from synaptIc termInals in the striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Visualizing pregnenolone sulfate-like modulators of NMDA receptor function reveals intracellular and plasma-membrane localization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neurosteroid pregnenolone sulfate antagonizes electrophysiological responses to GABA in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pregnenolone sulfate antagonizes GABAA receptor-mediated currents via a reduction of channel opening frequency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pregnenolone sulfate acts through a G-protein-coupled sigma1-like receptor to enhance short term facilitation in adult hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation and inhibition of transient receptor potential TRPM3-induced gene transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pregnenolone sulphate-independent inhibition of TRPM3 channels by progesterone - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. Pregnenolone sulfate increases intracellular Ca2+ levels in a pituitary cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neurosteroid pregnenolone sulfate enhances glutamatergic synaptic transmission by facilitating presynaptic calcium currents at the calyx of Held of immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Neurosteroid-Induced Plasticity of Immature Synapses via Retrograde Modulation of Presynaptic NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Rapid Estrogenic and Androgenic Neurosteroids Effects in the Induction of Long-Term Synaptic Changes: Implication for Early Memory Formation [frontiersin.org]

- 23. karger.com [karger.com]

- 24. Neurosteroids mediate and modulate the effects of pro-inflammatory stimulation and toll-like receptors on hippocampal plasticity and learning - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Memory-enhancing effects in male mice of pregnenolone and steroids metabolically derived from it - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Pregnenolone sulfate enhances post-training memory processes when injected in very low doses into limbic system structures: the amygdala is by far the most sensitive - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Pregnenolone sulfate enhances post-training memory processes when injected in very low doses into limbic system structures: the amygdala is by far the most sensitive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Frontiers | Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations [frontiersin.org]

- 29. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Proof-of-Concept Trial with the Neurosteroid Pregnenolone Targeting Cognitive and Negative Symptoms in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 31. listarfish.it [listarfish.it]

Pregnenolone Sulfate: A Technical Guide on a Pivotal Endogenous Neurosteroid

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pregnenolone (B344588) sulfate (B86663) (PREG-S) is an endogenously synthesized neurosteroid that has garnered significant attention for its profound modulatory effects on the central nervous system (CNS). Unlike classic steroid hormones that primarily act on nuclear receptors to regulate gene expression, PREG-S exerts rapid, non-genomic effects by directly interacting with a variety of neurotransmitter receptors and ion channels.[1] It is a pivotal player in neuronal excitability, synaptic plasticity, and cognitive functions such as learning and memory.[2][3][4] This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and multifaceted mechanisms of action of PREG-S. It includes a compilation of quantitative data, detailed experimental protocols for its study, and visualizations of its key signaling pathways and associated experimental workflows, designed to serve as a critical resource for professionals in neuroscience research and drug development.

Biosynthesis and Metabolism of Pregnenolone Sulfate

PREG-S is synthesized de novo in the central nervous system, particularly in glial cells and neurons, classifying it as a true "neurosteroid".[5] The biosynthetic pathway begins with cholesterol.

-

Cholesterol Transport : The rate-limiting step in neurosteroid synthesis is the transport of cholesterol from the cytoplasm into the inner mitochondrial membrane. This process is facilitated by the steroidogenic acute regulatory (StAR) protein.[6][7]

-

Conversion to Pregnenolone : Within the mitochondria, the enzyme Cytochrome P450 side-chain cleavage (P450scc or CYP11A1) catalyzes the conversion of cholesterol into pregnenolone (PREG).[1][3][6]

-

Sulfation : Pregnenolone is subsequently sulfated at the 3β-hydroxyl group to form pregnenolone sulfate. This reaction is catalyzed by cytosolic sulfotransferase enzymes (SULTs), specifically SULT2A1 and SULT2B1.[1][8]

Unlike its lipophilic precursor, PREG-S is a hydrophilic, negatively charged molecule.[2][8] This property restricts its passive diffusion across cell membranes and the blood-brain barrier; its movement is instead facilitated by specific organic anion transporters (OATPs).[7]

Mechanisms of Action: A Multi-Target Modulator

PREG-S interacts with several key receptors in the CNS, acting as a potent neuromodulator. Its effects are complex, often depending on the receptor subtype, subunit composition, and the physiological state of the neuron.

N-Methyl-D-Aspartate (NMDA) Receptors

PREG-S is a well-established positive allosteric modulator of NMDA receptors (NMDARs), which are critical for excitatory synaptic transmission and plasticity.[4][9][10]

-

Allosteric Potentiation : PREG-S enhances NMDAR-mediated currents. This potentiation is subtype-selective, showing a greater effect on receptors containing GluN2A or GluN2B subunits, while it can be inhibitory at receptors containing GluN2C or GluN2D subunits.[8][11] The EC₅₀ for this potentiation is in the micromolar range.[12] The binding site for PREG-S is distinct from that of glutamate (B1630785) or glycine (B1666218) and is located within the transmembrane domain of the receptor complex.[13]

-

Receptor Trafficking : Beyond direct modulation, PREG-S also promotes the trafficking of functional NMDARs to the neuronal cell surface. This effect occurs within minutes and is mediated by a G-protein-coupled, calcium-dependent mechanism that is distinct from its direct allosteric action.[10]

GABA-A Receptors

In contrast to its effect on NMDARs, PREG-S acts as a negative allosteric modulator of GABA-A receptors (GABA-A Rs), the primary mediators of fast inhibitory neurotransmission in the brain.[4][14][15]

-

Inhibition of GABAergic Currents : PREG-S inhibits GABA-induced chloride currents in a non-competitive manner.[14] It achieves this by reducing the channel opening frequency without affecting the mean open time.[16] This inhibitory action can lead to an increase in neuronal excitability. The IC₅₀ for this inhibition is typically in the sub-micromolar to low micromolar range.[11][13][17]

-

Mechanism of Action : The inhibition is state-dependent, with PREG-S showing higher potency when the receptor is activated by GABA.[13] Evidence suggests that PREG-S stabilizes a desensitized or a distinct non-conducting state of the receptor.[18][19]

Sigma-1 (σ1) Receptors

PREG-S is an agonist at the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and cell survival.[4][20][21][22]

-

Presynaptic Modulation : Activation of presynaptic sigma-1 receptors by PREG-S has been shown to enhance short-term synaptic facilitation in the hippocampus. This action is mediated through a G-protein-coupled mechanism and contributes to its effects on synaptic plasticity.[21][23]

-

Cognitive Enhancement : The memory-enhancing effects of PREG-S are, in part, attributed to its action at sigma-1 receptors.[24]

Transient Receptor Potential (TRP) Channels

More recently, PREG-S has been identified as a direct activating ligand for specific TRP channels.[1]

-

TRPM3 Activation : PREG-S is a potent activator of TRPM3 channels, a calcium-permeable non-selective cation channel.[10][20] The EC₅₀ for TRPM3 activation is in the low micromolar range.[10][25] This interaction represents a shift from viewing PREG-S solely as a modulator to recognizing it as a direct channel agonist.[1]

-

TRPM1 Activation : PREG-S also acts as an agonist for TRPM1 channels.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of PREG-S interactions with its primary molecular targets and its measured concentrations in biological tissues.

Table 1: Pharmacological Parameters of PREG-S at Key Receptor Targets

| Molecular Target | Action | Species/System | Quantitative Value | Reference(s) |

| NMDA Receptor (GluN1/GluN2B) | Positive Allosteric Modulator | Rat / HEK Cells | EC₅₀: 21 ± 3 µM | [12] |

| NMDA Receptor | Positive Allosteric Modulator | Chick Spinal Cord Neurons | EC₅₀: 33 µM (in presence of 5 µM NMDA) | [1] |

| GABA-A Receptor (α1β2γ2L) | Negative Allosteric Modulator | Rat / Xenopus Oocytes | IC₅₀: 0.36 µM (with 30 µM GABA) | [13] |

| GABA-A Receptor (α1β2γ2L) | Negative Allosteric Modulator | Rat / Xenopus Oocytes | IC₅₀: 8.0 µM (with 2.5 µM GABA) | [13] |

| GABA-A Receptor (α1β2γ2L) | Negative Allosteric Modulator | HEK 293 Cells | IC₅₀: 2.1 µM (with 1 mM GABA) | [11] |

| GABA-A Receptor (α1β3γ2L) | Negative Allosteric Modulator | Human / Xenopus Oocytes | IC₅₀: 1.45 ± 0.26 µM (sustained current) | [1] |

| TRPM3 Channel | Agonist / Activator | HEK Cells | EC₅₀: 1.56 µM | [9] |

| TRPM3 Channel | Agonist / Activator | HEK Cells | EC₅₀: ~3.0 µM | [25] |

| TRPM3 Channel | Agonist / Activator | Not Specified | EC₅₀: 12-23 µM (voltage-dependent) | [10] |

Table 2: Endogenous Concentrations of PREG-S

| Tissue/Fluid | Species | Concentration Range | Reference(s) |

| Brain Tissue (various regions) | Human | 5 - 42 nmol/kg | [1] |

| Serum (Adult) | Human | 32 - 140 nM | [1] |

| Serum (Umbilical Cord) | Human | 2.5 - 3.06 µM | [1] |

| Hippocampus | Rat | Significantly higher than cortex | [21] |

Key Experimental Protocols

Investigating the neuroactive properties of PREG-S requires a range of specialized techniques. Below are detailed methodologies for key experiments.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to measure the effect of PREG-S on ion channel currents (e.g., at NMDA or GABA-A receptors) in cultured neurons or transfected cells (e.g., HEK293).[5][14][26][27][28]

-

Objective : To measure ionic currents across the cell membrane while holding the membrane potential at a constant level, allowing for the characterization of receptor modulation by PREG-S.

-

Cell Preparation :

-

Culture primary neurons (e.g., hippocampal or cortical) or HEK293 cells transfected with specific receptor subunits on glass coverslips.

-

Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with external recording solution.

-

-

Recording Procedure :

-

Fabricate recording pipettes from borosilicate glass capillaries using a micropipette puller to a resistance of 3-7 MΩ.

-

Fire-polish the pipette tip and fill with an appropriate internal solution (e.g., a CsCl-based solution for NMDARs).

-

Under visual guidance, approach a target cell with the pipette while applying slight positive pressure.

-

Upon contact with the cell membrane, release the pressure to form a high-resistance (>1 GΩ) "gigaohm seal".

-

Apply gentle suction to rupture the membrane patch under the pipette tip, achieving the "whole-cell" configuration, which allows electrical access to the cell's interior.

-

Clamp the cell's membrane potential at a desired holding potential (e.g., -70 mV to record NMDAR currents).

-

Apply agonist (e.g., glutamate/glycine for NMDARs) via a fast perfusion system to elicit a baseline current.

-

Co-apply the agonist with varying concentrations of PREG-S to determine its modulatory effect (potentiation or inhibition) on the current amplitude, rise time, and decay kinetics.

-

-

Solutions :

Cell-Surface Biotinylation Assay

This biochemical technique is used to quantify changes in the number of cell-surface receptors, such as the PREG-S-induced trafficking of NMDARs.[7][22][29][30][31]

-

Objective : To specifically label and isolate proteins on the cell surface to measure changes in their expression levels.

-

Procedure :

-

Treat cultured neurons or hippocampal slices with PREG-S (or vehicle control) for the desired duration (e.g., 10-30 minutes).

-

Wash cells twice with ice-cold PBS (pH 8.0) to stop membrane trafficking and remove media proteins.

-

Incubate the cells with a cell-impermeable biotinylation reagent, such as Sulfo-NHS-SS-Biotin (0.25-0.5 mg/ml in PBS), for 15-30 minutes on ice. This covalently attaches biotin (B1667282) to the extracellular domains of surface proteins.

-

Quench the reaction and remove excess biotin by washing the cells with a quenching buffer (e.g., PBS containing 100 mM glycine or 50 mM NH₄Cl).[7][29]

-

Lyse the cells in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Isolate the biotinylated proteins by incubating the lysate supernatant with streptavidin-conjugated beads (e.g., NeutrAvidin agarose), which have a high affinity for biotin.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies specific to the receptor subunit of interest (e.g., anti-GluN2B). Quantify band intensity to compare surface expression between control and PREG-S-treated samples.

-

Active Avoidance Behavioral Task

This task is used to assess fear-motivated associative learning and memory in rodents and to test the cognitive-enhancing effects of PREG-S.[2][6][19][24][32]

-

Objective : To evaluate the ability of an animal to learn to avoid an aversive stimulus (foot-shock) by responding to a conditioned stimulus (light or tone).

-

Apparatus : A shuttle box with two compartments separated by a gate or opening. The floor is a grid capable of delivering a mild foot-shock.

-

Procedure :

-

Habituation : Place the mouse in the apparatus and allow it to freely explore both compartments for a set period (e.g., 5 minutes).

-

Training Trials :

-

A conditioned stimulus (CS), such as a light or tone, is presented for a short duration (e.g., 10 seconds).

-

If the mouse moves to the other compartment during the CS presentation (an avoidance response), the trial ends.

-

If the mouse fails to move, an unconditioned stimulus (US), a mild foot-shock (e.g., 0.2 mA for 2 seconds), is delivered through the grid floor. The mouse can escape the shock by moving to the other compartment.

-

Multiple trials (e.g., 50 trials) are conducted with a variable inter-trial interval.

-

-

Drug Administration : PREG-S or vehicle is administered at a specific time relative to the training session (e.g., immediately post-training) via a desired route (e.g., intracerebroventricularly).[32]

-

Retention Test : 24 hours after training, the mouse is returned to the apparatus and presented with the CS alone for a series of trials. The number of successful avoidance responses is recorded as a measure of memory retention.

-

-

Analysis : An increase in the number of avoidance responses in the PREG-S-treated group compared to the control group indicates a memory-enhancing effect.

Role in Neurological Function and Disease

The multifaceted actions of PREG-S position it as a critical modulator of higher-order brain functions and a potential therapeutic target.

-

Learning and Memory : By potentiating NMDARs and enhancing long-term potentiation (LTP), PREG-S plays a crucial role in synaptic plasticity underlying learning and memory.[9][10] Administration of PREG-S has been shown to enhance memory retention in various animal models.[17][18][33][34]

-

Neuroprotection : PREG-S has demonstrated neuroprotective effects in various models of neurotoxicity and neuroinflammation.[2][5] However, its excitatory nature means it can also potentiate excitotoxic damage under certain conditions.[12][32]

-

Schizophrenia : Given that NMDAR hypofunction is a leading hypothesis for the pathophysiology of schizophrenia, PREG-S has been investigated as a potential therapeutic. Clinical trials using its precursor, pregnenolone, have shown promise in ameliorating the negative and cognitive symptoms of the disorder.[9][10]

-

Alzheimer's Disease : Decreased levels of PREG-S have been observed in the brains of Alzheimer's disease patients, suggesting a potential role for this neurosteroid in the disease's progression and as a possible neuroprotective agent.[1]

Conclusion

Pregnenolone sulfate is a highly pleiotropic neurosteroid, acting as a sophisticated "master-tuner" of neuronal activity in the CNS. Its ability to simultaneously enhance excitatory NMDAR signaling while dampening inhibitory GABA-A receptor function, in addition to activating sigma-1 receptors and TRP channels, underscores its importance in maintaining synaptic homeostasis and mediating complex cognitive processes. The detailed protocols and quantitative data presented in this guide offer a foundational resource for researchers aiming to further elucidate the physiological roles of PREG-S and explore its therapeutic potential for a range of neurological and psychiatric disorders. Future investigations into the specific G-protein-coupled receptor mediating its trafficking effects and the development of selective PREG-S analogues will undoubtedly open new avenues in neuropharmacology.

References

- 1. The Sulfated Steroids Pregnenolone Sulfate and Dehydroepiandrosterone Sulfate Inhibit the α1β3γ2L GABAA Receptor by Stabilizing a Novel Nonconducting State - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Active Avoidance protocol 01282020 [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. abscience.com.tw [abscience.com.tw]

- 5. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. Alternative Biotinylation Protocol for the Phospho-Immunoreceptor Array: R&D Systems [rndsystems.com]

- 8. Inhibition of the NMDA response by pregnenolone sulphate reveals subtype selective modulation of NMDA receptors by sulphated steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pregnenolone Sulfate: From Steroid Metabolite to TRP Channel Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pregnenolone sulfate block of GABAA receptors: mechanism and involvement of a residue in the M2 region of the α subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Site of Action of Brain Neurosteroid Pregnenolone Sulfate at the N-Methyl-D-Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation-Dependent Properties of Pregnenolone Sulfate Inhibition of GABAA Receptor-Mediated Current - PMC [pmc.ncbi.nlm.nih.gov]

- 14. homepages.gac.edu [homepages.gac.edu]

- 15. affinitydiagnostics.ca [affinitydiagnostics.ca]

- 16. listarfish.it [listarfish.it]

- 17. Probing GABAA receptors with inhibitory neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of the GABAA Receptor by Sulfated Neurosteroids: A Mechanistic Comparison Study between Pregnenolone Sulfate and Dehydroepiandrosterone Sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Active Place Avoidance (APA) Test, an Effective, Versatile and Repeatable Spatial Learning Task for Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pregnenolone sulphate-independent inhibition of TRPM3 channels by progesterone - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Simultaneous determination of pregnenolone sulphate, dehydroepiandrosterone and allopregnanolone in rat brain areas by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Studying the Localization, Surface Stability and Endocytosis of Neurotransmitter Receptors by Antibody Labeling and Biotinylation Approaches - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Pregnenolone sulfate acts through a G-protein-coupled sigma1-like receptor to enhance short term facilitation in adult hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The effects of neurosteroids on acquisition and retention of a modified passive-avoidance learning task in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 28. docs.axolbio.com [docs.axolbio.com]

- 29. A novel method for monitoring the cell surface expression of heteromeric protein complexes in dispersed neurons and acute hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 32. The neurosteroid pregnenolone sulfate blocks deficits induced by a competitive NMDA antagonist in active avoidance and lever-press learning tasks in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Pregnenolone sulphate-independent inhibition of TRPM3 channels by progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Low concentrations of neuroactive steroids alter kinetics of [3H]ifenprodil binding to the NMDA receptor in rat frontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Synthesis of Pregnenolone Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnenolone (B344588) sulfate (B86663) (PREGS) is an abundant neurosteroid that plays a crucial role in the central nervous system and peripheral tissues. It is not merely an inactive metabolite of pregnenolone but a biologically active molecule with diverse functions, including modulation of neurotransmitter receptors, neuroprotection, and regulation of steroidogenesis.[1][2] This technical guide provides an in-depth overview of the endogenous synthesis of pregnenolone sulfate, detailing the enzymatic pathways, regulatory mechanisms, quantitative data, and key experimental protocols for its study.

The Core Synthesis Pathway

The endogenous synthesis of pregnenolone sulfate is a two-step process involving the conversion of cholesterol to pregnenolone, followed by the sulfation of pregnenolone.

Step 1: Conversion of Cholesterol to Pregnenolone

This initial and rate-limiting step in steroidogenesis occurs within the mitochondria.[3][4] Cholesterol is transported into the mitochondria and converted to pregnenolone by the enzyme cytochrome P450 side-chain cleavage (P450scc), also known as CYP11A1.[3][5][6] This conversion is a three-step oxidation process.[4]

Step 2: Sulfation of Pregnenolone

The second step involves the transfer of a sulfonate group from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of pregnenolone.[7] This reaction is catalyzed by a family of cytosolic enzymes called sulfotransferases (SULTs).[8] The key enzymes responsible for the sulfation of pregnenolone are SULT2A1, SULT2B1a, and SULT2B1b.[2][9]

Quantitative Data

Enzyme Kinetics

The following table summarizes the kinetic parameters for the key enzymes involved in pregnenolone sulfate synthesis.

| Enzyme | Substrate | Km | Vmax | Source |

| CYP11A1 (P450scc) | Cholesterol | 38 ± 6 µM | 6.9 ± 0.5 min⁻¹ | [5] |

| SULT2B1a | Pregnenolone | 0.50 ± 0.03 µM | 0.36 ± 0.01 nmol/min/mg | [7] |

| SULT2B1b | Pregnenolone | ~1.6 - 2.8 fold increase in Km for some allozymes | Significant reduction compared to wild-type | [9] |

| SULT2A1 | Dehydroepiandrosterone (B1670201) (DHEA) | Varies among allozymes | Varies among allozymes | [10] |

Note: Kinetic data for SULT2A1 with pregnenolone as a substrate is less defined in the literature, as it preferentially sulfates DHEA. The kinetic parameters for SULT2B1b can vary significantly due to genetic polymorphisms.[9]

Tissue Concentrations of Pregnenolone Sulfate

Pregnenolone sulfate levels vary significantly across different tissues and throughout the lifespan.

| Tissue | Concentration | Age Group | Source |

| Plasma/Serum | 109.7 ± 49 µg/dL (cord blood) | Newborn | [11] |

| 86 ± 38.7 µg/dL | 1st day of life | [11] | |

| 1.7 ± 1.6 µg/dL | 2-9 years | [11] | |

| 130 nM (female), 140 nM (male) | Adults | [8] | |

| 5.3 ± 2.6 µg/dL | Adults | [11] | |

| Adrenal Gland | Significant basal levels, 32-fold increase after ACTH stimulation (adrenal vein) | Adults | [12][13] |

| Brain | 5 to 42 nmol/kg (region-dependent) | Adults | [8] |

| Highest in striatum and hypothalamus | Adults | [8] | |

| Liver | Site of synthesis and metabolism | - | [2][14] |

Regulatory Mechanisms

The synthesis of pregnenolone sulfate is tightly regulated by various signaling pathways, primarily in the adrenal glands and the brain.

Adrenocorticotropic Hormone (ACTH) Signaling in the Adrenal Gland

In the adrenal cortex, ACTH is the primary regulator of steroidogenesis. ACTH binding to its receptor (MC2R) activates a cAMP-dependent pathway, leading to the increased transcription of key steroidogenic genes, including CYP11A1.[1][15] This signaling cascade also stimulates the transport of cholesterol into the mitochondria, the rate-limiting step in pregnenolone synthesis.

Transcriptional Regulation of Key Enzymes

The expression of the genes encoding the primary enzymes in pregnenolone sulfate synthesis is controlled by specific transcription factors:

-

CYP11A1 : The promoter of the CYP11A1 gene contains binding sites for transcription factors such as Steroidogenic Factor 1 (SF-1) and GATA-6, which are crucial for its tissue-specific and hormonally regulated expression.[1][3][15][16][17][18]

-

SULT2A1 : The transcription of the SULT2A1 gene is regulated by several nuclear receptors, including Liver X Receptor α (LXRα) and Estrogen-Related Receptor α (ERRα), as well as SF-1 and GATA-6 in the adrenal gland.[17][18][19][20][21]

Experimental Protocols

Sulfotransferase Activity Assay using [³⁵S]PAPS

This radiometric assay is a highly sensitive method to measure the activity of sulfotransferases.

Materials:

-

Enzyme source (e.g., recombinant SULT, tissue cytosol)

-

Pregnenolone

-

[³⁵S]PAPS (radiolabeled sulfate donor)

-

Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0)

-

Dithiothreitol (DTT)

-

Bovine serum albumin (BSA)

-

Stop solution (e.g., 6% perchloric acid)

-

Scintillation cocktail

-

Microcentrifuge tubes, incubator, microcentrifuge, scintillation counter

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube, combine the reaction buffer, DTT, BSA, SULT enzyme, and pregnenolone.

-

Initiate the reaction: Add [³⁵S]PAPS to the reaction mixture to start the reaction.

-

Incubate: Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction: Terminate the reaction by adding a stop solution to precipitate proteins.

-

Separate the product: Separate the radiolabeled pregnenolone sulfate from the unreacted [³⁵S]PAPS using a suitable method like chromatography.[22][23][24][25]

-

Quantify radioactivity: Transfer an aliquot of the fraction containing the product to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

-

Calculate enzyme activity: Determine the amount of product formed based on the specific activity of the [³⁵S]PAPS and express the enzyme activity (e.g., in pmol/min/mg of protein).[22]

Quantification of Pregnenolone Sulfate by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for the quantification of pregnenolone sulfate in biological samples.

Sample Preparation:

-

Spiking: Aliquots of serum or plasma are spiked with a deuterated internal standard (e.g., pregnenolone-D4 sulfate).

-

Extraction: Perform liquid-liquid extraction (LLE) with a solvent like methyl t-butyl ether (MTBE) or solid-phase extraction (SPE) to isolate the steroids.[26][27]

-

Derivatization (optional but recommended for improved sensitivity): The extracted residue can be derivatized, for example, with hydroxylamine (B1172632) to form oxime derivatives, which enhances ionization efficiency.[27]

-

Reconstitution: The dried extract is reconstituted in a suitable solvent mixture (e.g., water/methanol) for injection into the LC-MS/MS system.[26][27]

LC-MS/MS Analysis:

-

Chromatography: Use a suitable liquid chromatography system (e.g., UHPLC) with a column that provides good separation of pregnenolone sulfate from other steroids (e.g., a C18 or Phenyl-X column).[27][28] A gradient elution with solvents like water with formic acid and methanol (B129727) is typically employed.[27]

-

Mass Spectrometry: A tandem mass spectrometer is used for detection. Set the instrument to monitor specific precursor-to-product ion transitions (MRM) for both pregnenolone sulfate and the internal standard to ensure high selectivity and accurate quantification.[28]

Conclusion

The endogenous synthesis of pregnenolone sulfate is a critical pathway with implications for both peripheral steroid hormone balance and central nervous system function. Understanding the enzymes, regulatory mechanisms, and concentrations of this neurosteroid is vital for research in endocrinology, neuroscience, and drug development. The methodologies outlined in this guide provide a foundation for the accurate measurement and study of pregnenolone sulfate, paving the way for further discoveries regarding its physiological and pathological roles.

References

- 1. Transcriptional regulation of CYP11A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pregnenolone Sulfate | Rupa Health [rupahealth.com]

- 3. Transcriptional Regulation of CYP11A1 | Semantic Scholar [semanticscholar.org]

- 4. Evidence that Compound I is the active species in both the hydroxylase and lyase steps by which P450scc converts cholesterol to pregnenolone: EPR/ENDOR/cryoreduction/annealing studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The multistep oxidation of cholesterol to pregnenolone by human cytochrome P450 11A1 is highly processive - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The multistep oxidation of cholesterol to pregnenolone by human cytochrome P450 11A1 is highly processive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of genetic polymorphisms in the sulfation of pregnenolone by human cytosolic sulfotransferase SULT2B1a - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Effect of SULT2B1 Genetic Polymorphisms on the Sulfation of Dehydroepiandrosterone and Pregnenolone by SULT2B1b Allozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human sulfotransferase SULT2A1 pharmacogenetics: genotype-to-phenotype studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pattern of plasma pregnenolone sulfate levels in humans from birth to adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Adrenocorticotropin Acutely Regulates Pregnenolone Sulfate Production by the Human Adrenal In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Adrenocorticotropin Acutely Regulates Pregnenolone Sulfate Production by the Human Adrenal In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolism of pregnenolone and pregnenolone sulphate in human foetal liver tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of steroid production: analysis of Cyp11a1 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Steroid sulfotransferase 2A1 gene transcription is regulated by steroidogenic factor 1 and GATA-6 in the human adrenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Transcriptional Regulation of Human Hydroxysteroid Sulfotransferase SULT2A1 by LXRα - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Transcriptional regulation of dehydroepiandrosterone sulfotransferase (SULT2A1) by estrogen-related receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. benchchem.com [benchchem.com]

- 23. [Enzyme assay of sulfotransferase for cerebroside]:Glycoscience Protocol Online Database [jcggdb.jp]

- 24. tools.thermofisher.com [tools.thermofisher.com]

- 25. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. abscience.com.tw [abscience.com.tw]

Pregnenolone Sulfate (PREG-S) and NMDA Receptor Modulation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the neurosteroid pregnenolone (B344588) sulfate (B86663) (PREG-S) and its complex modulatory effects on the N-methyl-D-aspartate (NMDA) receptor. PREG-S is an endogenous neurosteroid that acts as a potent positive allosteric modulator of specific NMDA receptor subtypes, enhancing their function. This guide details the mechanism of action, binding sites, subunit specificity, and downstream signaling consequences of this interaction. It includes quantitative data from key studies, detailed experimental methodologies, and diagrams illustrating the core concepts and workflows.

Mechanism of Action: Positive Allosteric Modulation

Pregnenolone sulfate (PREG-S) is a neurosteroid that enhances the function of NMDA receptors (NMDARs) through positive allosteric modulation.[1] Unlike the primary agonists glutamate (B1630785) and glycine (B1666218), PREG-S does not open the channel on its own but potentiates the receptor's response to agonist binding.[2] The primary mechanism involves PREG-S binding to a novel site within the transmembrane domain (TMD) of the receptor, which is distinct from the binding site of another modulator, cholesterol.[2][3] This binding event is believed to stabilize the open-state conformation of the NMDAR ion channel, thereby increasing the probability of channel opening and prolonging activation.[2][3]

The effects of PREG-S are highly dependent on the subunit composition of the NMDAR complex.[4] Specifically, PREG-S potentiates NMDARs containing GluN2A or GluN2B subunits, which are predominantly found in the forebrain and are critical for synaptic plasticity.[4][5] Conversely, it inhibits receptors containing GluN2C or GluN2D subunits.[4][5][6]

A secondary, higher-potency mechanism has also been proposed, whereby low nanomolar concentrations of PREG-S can stimulate the trafficking of functional NMDARs to the cell surface.[5] This process is dependent on G proteins and intracellular calcium signaling but does not require direct NMDAR channel activation.[5]

The PREG-S Binding Site

Site-directed mutagenesis and computational modeling have identified a putative binding pocket for PREG-S located at the interface of the GluN1 and GluN2B subunits within the transmembrane domain.[2] PREG-S is thought to access this site from the lipid membrane.[2][3] Key residues identified in the rat NMDAR that disrupt the potentiating effect of PREG-S include:

-

On the GluN1 subunit: G638 and I642 (located on the M3 helix).[2][3]

-

On the GluN2B subunit: W559 (M1 helix), M562 (M1 helix), Y823 (M4 helix), and M824 (M4 helix).[2][3]

Interaction with these residues is thought to stabilize the arrangement of the transmembrane helices in a way that favors the channel's open state.[2]

Quantitative Data on NMDAR Modulation

The modulatory effects of PREG-S vary significantly with NMDAR subunit composition and steroid concentration. The following tables summarize key quantitative findings from electrophysiological studies.

Table 1: Subunit-Specific Modulation of NMDARs by PREG-S

| Receptor Subtype | Modulator Concentration | Effect | Magnitude of Effect | Reference |

| GluN1 / GluN2A | 100 µM | Potentiation | 62 ± 8% increase in current | [4] |

| GluN1 / GluN2B | 100 µM | Potentiation | 78 ± 9% increase in current | [4] |

| GluN1 / GluN2C | 100 µM | Inhibition | 35 ± 3% decrease in current | [4] |

| GluN1 / GluN2D | 100 µM | Inhibition | 26 ± 1% decrease in current | [4] |

Table 2: Dose-Response Characteristics for PREG-S on GluN1/GluN2B Receptors

| Parameter | Value | Conditions | Reference |

| EC₅₀ (Apparent Affinity) | 21 ± 3 µM | Responses to 1 µM glutamate, 10 µM glycine in HEK cells | [2] |

| Eₘₐₓ (Maximum Efficacy) | 120 ± 16% | Responses to 1 µM glutamate, 10 µM glycine in HEK cells | [2] |

| Hill Coefficient (h) | 1.5 ± 0.2 | Responses to 1 µM glutamate, 10 µM glycine in HEK cells | [2] |

Signaling Pathways and Functional Outcomes

The primary consequence of PREG-S-mediated NMDAR potentiation is an increase in calcium (Ca²⁺) influx into the postsynaptic neuron upon receptor activation.[7][8] This amplified Ca²⁺ signal is a critical trigger for numerous downstream signaling cascades that regulate synaptic plasticity, gene expression, and neuronal survival.

References

- 1. researchgate.net [researchgate.net]

- 2. Site of Action of Brain Neurosteroid Pregnenolone Sulfate at the N-Methyl-D-Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. Inhibition of the NMDA response by pregnenolone sulphate reveals subtype selective modulation of NMDA receptors by sulphated steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Neuroactive Steroid Pregnenolone Sulfate Stimulates Trafficking of Functional N-Methyl D-Aspartate Receptors to the Cell Surface via a Noncanonical, G Protein, and Ca2+-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pregnenolone Sulfate: From Steroid Metabolite to TRP Channel Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pregnenolone sulfate activates NMDA receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pregnenolone sulfate potentiation of NMDA-mediated increases in intracellular calcium in cultured chick cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Inhibitory Effects of Pregnenolone Sulfate on GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory actions of the neurosteroid pregnenolone (B344588) sulfate (B86663) (PS) on γ-aminobutyric acid type A (GABA-A) receptors. It covers the molecular mechanisms, quantitative inhibitory data, detailed experimental methodologies, and visual representations of the key processes involved.

Introduction

Pregnenolone sulfate (PS) is an endogenous neurosteroid found in the brain that has been shown to modulate neuronal excitability. One of its primary targets is the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system. Unlike other neurosteroids that potentiate GABA-A receptor function, PS acts as a negative allosteric modulator, inhibiting the receptor's activity.[1][2][3] This inhibitory action has significant implications for neuronal signaling and is an area of active investigation for potential therapeutic applications. This guide synthesizes current knowledge on the inhibitory effects of PS on GABA-A receptors.

Mechanism of Action

Pregnenolone sulfate inhibits GABA-A receptors in a non-competitive manner.[4] This means that PS does not directly compete with GABA for its binding site. Instead, it binds to a distinct allosteric site on the receptor complex.[4][1] The binding of PS is thought to stabilize the receptor in a novel non-conducting or desensitized state, thereby reducing the overall ion flow through the channel.[5][6]

The inhibitory effect of PS is activation-dependent, meaning its potency increases with higher concentrations of GABA.[7] This suggests that PS may preferentially bind to or stabilize a conformation of the receptor that is induced by GABA binding.[1][7] Single-channel recording studies have revealed that PS reduces the duration of channel opening "clusters" without affecting the properties of individual channel openings.[4][8] This is consistent with a mechanism that promotes entry into a desensitized state.[5][8]

Recent studies propose that PS and another inhibitory neurosteroid, dehydroepiandrosterone (B1670201) sulfate (DHEAS), act by stabilizing a nonconducting state that is functionally distinct from the classic agonist-induced desensitized state.[5][6] It is also suggested that PS and DHEAS share a common or overlapping binding site.[5][6][9]

The following diagram illustrates the proposed mechanism of PS inhibition:

Quantitative Data on PS Inhibition

The inhibitory potency of pregnenolone sulfate on GABA-A receptors is typically quantified by its half-maximal inhibitory concentration (IC50). This value can vary depending on several factors, including the subunit composition of the GABA-A receptor and the concentration of GABA used in the experiment.

| Receptor Subunit Composition | GABA Concentration | IC50 of PS (µM) | Reference |

| α1β2γ2L | 30 µM | 0.36 | [7] |

| α1β2γ2L | 2.5 µM | 8.0 | [7] |

| α1β2γ2L (steady-state) | Not Specified | 0.4 ± 0.1 | [10] |

| α1β2γ2L | 1 mM | 0.25 ± 0.05 | [9] |

| Cultured Ventral Mesencephalon Neurons | Not Specified | 13 ± 3 | [11] |

Experimental Protocols

The investigation of the effects of pregnenolone sulfate on GABA-A receptors predominantly relies on electrophysiological techniques, particularly patch-clamp recordings from cells expressing recombinant receptors.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used for their robust growth and high transfection efficiency.[4]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection: Transient transfection is performed using the calcium phosphate (B84403) precipitation method.[4] cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2L) are mixed with a calcium chloride solution and then added dropwise to a phosphate-buffered saline solution to form a fine precipitate. This mixture is then added to the cultured cells. Electrophysiological recordings are typically performed 24-48 hours post-transfection.

Electrophysiological Recordings

-

Technique: Whole-cell and single-channel patch-clamp recordings are the primary methods used to measure GABA-A receptor currents.[4][5]

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2.

-

-

Drug Application: GABA and pregnenolone sulfate are applied to the cells using a rapid solution exchange system. This allows for precise control over the timing and concentration of drug application.

-

Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier, filtered, and digitized. Data analysis is performed using specialized software to measure parameters such as current amplitude, decay kinetics, and single-channel open probability.

The following diagram outlines the general workflow for electrophysiological experiments:

References

- 1. Frontiers | Neurosteroids and GABA-A Receptor Function [frontiersin.org]

- 2. jneurosci.org [jneurosci.org]

- 3. Neurosteroid pregnenolone sulfate antagonizes electrophysiological responses to GABA in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pregnenolone sulfate block of GABAA receptors: mechanism and involvement of a residue in the M2 region of the α subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Sulfated Steroids Pregnenolone Sulfate and Dehydroepiandrosterone Sulfate Inhibit the α1β3γ2L GABAA Receptor by Stabilizing a Novel Nonconducting State - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Sulfated Steroids Pregnenolone Sulfate and Dehydroepiandrosterone Sulfate Inhibit the α 1 β 3 γ 2L GABAA Receptor by Stabilizing a Novel Nonconducting State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation-Dependent Properties of Pregnenolone Sulfate Inhibition of GABAA Receptor-Mediated Current - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of neurosteroid interactions with GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Probing GABAA receptors with inhibitory neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Receptor binding and electrophysiological effects of dehydroepiandrosterone sulfate, an antagonist of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Pregnenolone Sulfate in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pregnenolone (B344588) sulfate (B86663) (PREG-S), an endogenous neurosteroid, is a potent modulator of neuronal function within the central nervous system (CNS). It exerts pleiotropic effects by interacting with a variety of molecular targets, thereby influencing synaptic transmission, plasticity, and neuronal survival. This technical guide provides an in-depth overview of the biological activity of PREG-S in the CNS, with a focus on its core mechanisms of action. Quantitative data on its interactions with key receptors are summarized, detailed experimental protocols for studying its effects are provided, and its principal signaling pathways are visually represented. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Core Mechanisms of Action

PREG-S modulates neuronal excitability primarily through its interactions with ligand-gated ion channels, G-protein coupled receptors, and cytoskeletal components. Its most well-characterized activities include the positive allosteric modulation of N-methyl-D-aspartate (NMDA) receptors and the negative allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors. Additionally, PREG-S interacts with sigma-1 (σ1) receptors, voltage-gated ion channels, and microtubule-associated proteins, contributing to its diverse physiological effects.

Modulation of NMDA Receptors

PREG-S is a positive allosteric modulator of NMDA receptors, enhancing their function and playing a crucial role in synaptic plasticity, learning, and memory.[1] Its effects are subtype-specific, potentiating NMDA receptors containing NR2A and NR2B subunits while inhibiting those with NR2C and NR2D subunits.[2] This modulation is thought to occur through a binding site within the transmembrane domain of the receptor.[3] The potentiation of NMDA receptor activity by PREG-S can lead to increased calcium influx and subsequent activation of downstream signaling cascades.[1] At picomolar concentrations, PREG-S can enhance intracellular calcium levels in a manner dependent on neuronal activity and NMDA receptor activation.[4][5]

Modulation of GABA-A Receptors

In contrast to its effects on NMDA receptors, PREG-S acts as a negative allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[6] This inhibition reduces the influx of chloride ions in response to GABA, leading to a decrease in neuronal inhibition and an overall increase in excitability. The inhibitory effect of PREG-S on GABA-A receptors is proposed to be mediated by the stabilization of a desensitized or non-conducting state of the receptor.[7] The IC50 values for this inhibition can vary depending on the subunit composition of the receptor and the concentration of GABA.[6]

Interaction with Sigma-1 (σ1) Receptors

PREG-S also interacts with the σ1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that is involved in regulating cellular stress responses and calcium signaling.[8] The interaction of PREG-S with σ1 receptors is implicated in the modulation of presynaptic facilitation and may contribute to its neuroprotective and cognitive-enhancing effects.[8] This interaction can also influence the activity of other ion channels, including L-type calcium channels.[9]

Effects on Voltage-Gated Ion Channels

PREG-S has been shown to modulate the activity of various voltage-gated ion channels, further influencing neuronal excitability. It can inhibit voltage-gated calcium channels, which may play a role in its neuroprotective effects by preventing excessive calcium influx under excitotoxic conditions.

Regulation of Microtubule Dynamics

Emerging evidence suggests that PREG-S and its precursor, pregnenolone, can influence the dynamics of microtubules, which are crucial for neuronal structure, transport, and plasticity.[10] Pregnenolone has been shown to bind to microtubule-associated protein 2 (MAP2) and promote microtubule assembly.[10]

Quantitative Data on PREG-S Biological Activity

The following tables summarize key quantitative data regarding the interaction of PREG-S with its primary molecular targets in the CNS.

Table 1: Modulation of NMDA Receptors by PREG-S

| Parameter | Value | Receptor Subtype | Preparation | Reference |

| EC50 | ~2 pM | Synaptic NMDA Receptors | Cultured Neurons | [4][5] |

| EC50 | 21 ± 3 µM | GluN1/GluN2B | HEK cells | [3] |

| Potentiation | 62 ± 8% at 100 µM | NR1/NR2A | Xenopus oocytes | [2] |

| Potentiation | 78 ± 9% at 100 µM | NR1/NR2B | Xenopus oocytes | [2] |

| Inhibition | Present | NR1/NR2C & NR1/NR2D | Xenopus oocytes | [2] |

Table 2: Modulation of GABA-A Receptors by PREG-S

| Parameter | Value | Receptor Subtype | Preparation | Reference |

| IC50 | 1-10 µM to ~80 µM | Not specified | Various | [6] |

| IC50 | 13 ± 3 µM | Native | Cultured Ventral Mesencephalon Neurons | [11] |

| Inhibition | ~75% (saturating) | α1β1γ2S | Recombinant | [12] |

| Inhibition | ~35% (saturating) | α1β1 | Recombinant | [12] |